molecular formula C12H13N3O B8363382 2-Methyl-4-(2-pyrimidinylmethoxy)aniline

2-Methyl-4-(2-pyrimidinylmethoxy)aniline

Cat. No.: B8363382
M. Wt: 215.25 g/mol
InChI Key: AVMLQGQQJMMLDD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Methyl-4-(2-pyrimidinylmethoxy)aniline is an aromatic amine derivative featuring a methyl group at the 2-position of the aniline ring and a 2-pyrimidinylmethoxy substituent at the 4-position. This compound is structurally analogous to intermediates used in pharmaceuticals and agrochemicals, where substituent positioning and electronic properties critically impact bioactivity .

Properties

Molecular Formula

C12H13N3O

Molecular Weight

215.25 g/mol

IUPAC Name

2-methyl-4-(pyrimidin-2-ylmethoxy)aniline

InChI

InChI=1S/C12H13N3O/c1-9-7-10(3-4-11(9)13)16-8-12-14-5-2-6-15-12/h2-7H,8,13H2,1H3

InChI Key

AVMLQGQQJMMLDD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)OCC2=NC=CC=N2)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-Methyl-4-(2-pyrimidinylmethoxy)aniline with analogs differing in substituent groups, positions, and heterocyclic systems. Key parameters include electronic effects, steric factors, and synthetic routes.

Table 1: Structural and Functional Comparisons

Compound Name Substituent Group Substituent Position Electronic Effects Key Physical/Chemical Properties Synthesis Route Potential Applications
This compound 2-Pyrimidinylmethoxy 4-position (aniline) Electron-withdrawing (pyrimidine), moderate polarity (methoxy) Likely participates in C–H···O hydrogen bonding Likely nucleophilic substitution (e.g., pyrimidinyl chloride + aniline derivative) Pharmaceutical intermediates
4-(3-Aminophenyl)-2-methylpyrimidine (CAS 175201-90-8) Pyrimidine 3-position (aniline) Electron-withdrawing (pyrimidine) Planar structure; potential π-π stacking Coupling of pyrimidine with aniline Heterocyclic intermediates
2-Methyl-4-(pyrimidin-2-ylsulfanyl)aniline Pyrimidin-2-ylsulfanyl 4-position (aniline) Electron-withdrawing (pyrimidine), polarizable (sulfur) S–H interactions; higher lipophilicity vs. methoxy Thiol-ether formation Agrochemicals (e.g., insecticides)
2-Methyl-4-(4,6-dimethoxypyrimidin-2-yloxy)aniline () 4,6-Dimethoxypyrimidin-2-yloxy 4-position (aniline) Electron-donating (methoxy), steric bulk Dihedral angles: 65.71° (pyrimidine–aniline), 44.42° (methoxy–aniline); C–H···O hydrogen bonds SNAr reaction (dimethoxypyrimidine + aniline) Crystallography studies
2-Methyl-4-(heptafluoro-n-propylthio)aniline Heptafluoro-n-propylthio 4-position (aniline) Strong electron-withdrawing (fluorine), steric bulk High thermal/chemical stability; ¹H-NMR δ2.16 (s, CH3) Fluorinated thiol substitution Fluorinated agrochemicals

Key Findings

Electronic Effects :

  • Pyrimidine-based substituents (e.g., 2-pyrimidinylmethoxy ) impart electron-withdrawing effects, enhancing electrophilicity for nucleophilic reactions .
  • Methoxy groups (e.g., in 4,6-dimethoxypyrimidin-2-yloxy ) introduce electron-donating character, altering reactivity compared to unsubstituted pyrimidines .
  • Fluorinated groups (e.g., heptafluoro-n-propylthio ) significantly increase lipophilicity and metabolic stability .

Steric and Conformational Factors :

  • Bulky substituents (e.g., heptafluoro-n-propylthio ) restrict molecular rotation, as evidenced by dihedral angles in crystallographic studies .
  • Sulfur-containing analogs (e.g., pyrimidin-2-ylsulfanyl ) exhibit greater conformational flexibility than oxygen-linked derivatives .

Synthetic Routes :

  • Nucleophilic aromatic substitution (SNAr) is common for attaching pyrimidine rings to aniline (e.g., using chloropyrimidine intermediates) .
  • Fluorinated derivatives require specialized reagents (e.g., perfluoroalkyl thiols) under inert conditions .

Biological Relevance :

  • This compound and its analogs are intermediates in insecticides (e.g., Mitsui’s patents) and pharmaceuticals, where substituent polarity and size dictate target binding .

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